molecular formula C31H47NO10 B155461 Glucopiericidinol A1 CAS No. 125535-05-9

Glucopiericidinol A1

Cat. No.: B155461
CAS No.: 125535-05-9
M. Wt: 593.7 g/mol
InChI Key: FXKCPQKAYSQRGI-GDXSFRBMSA-N
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Description

Glucopiericidinol A1 (C₃₁H₄₇NO₁₀, MW: 593.713) is a glycosylated alkaloid isolated from Streptomyces sp. OM-5689, a bacterial strain within the Streptomycetaceae family . This compound exhibits notable bioactivities, including cytotoxicity and antimicrobial effects against Piricularia oryzae (a rice blast pathogen), making it a candidate for agricultural and pharmaceutical research .

Properties

CAS No.

125535-05-9

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1

InChI Key

FXKCPQKAYSQRGI-GDXSFRBMSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

125591-38-0

Synonyms

glucopiericidinol A1

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Soluble in methanol (MeOH) and chloroform (CHCl₃), poorly soluble in water .
  • Optical Rotation : [α]¹⁸_D = +38° (c = 0.08 in CHCl₃) .
  • UV Absorption : Displays distinct maxima at 226 nm and 290 nm in MeOH/HCl, and 212 nm, 234 nm (shoulder), and 290 nm in MeOH/NaOH, indicating pH-dependent chromophore behavior .

Biosynthesis: Predicted to originate from L-tyrosine, a common precursor for microbial alkaloids .

Comparison with Similar Compounds

Structural and Functional Comparison with Glucopiericidinol A2

Glucopiericidinol A2 (C₃₁H₄₇NO₁₀, MW: 593.32) shares the same molecular formula as A1 but differs in stereochemistry and substituent positioning, as evidenced by distinct InChIKey and SMILES strings .

Property Glucopiericidinol A1 Glucopiericidinol A2
Source Streptomyces sp. OM-5689 Streptomyces sp. OM-5689
Biological Activity Cytotoxic; anti-Piricularia oryzae Activity not explicitly reported
Solubility Soluble in MeOH, CHCl₃; poor in H₂O Soluble in MeOH, CHCl₃; poor in H₂O
UV Maxima (MeOH) 226, 290 nm Data not available
Glycosylation Site 10-O-β-D-glucopyranoside Undefined; likely positional isomer

Key Differences :

  • Bioactivity : A1’s cytotoxicity and antifungal properties are well-documented, whereas A2’s biological roles remain uncharacterized in the available literature .
  • Structural Complexity : A1’s glycosylation at the 10-O position may enhance target binding compared to A2, though conformational studies are needed to confirm this hypothesis .

Comparison with Other Glycosylated Alkaloids

While direct analogs of this compound are sparsely reported, glycosylated alkaloids from Streptomyces generally exhibit enhanced solubility and bioavailability compared to non-glycosylated counterparts. For example:

  • Piericidin A: A non-glycosylated analog with potent mitochondrial NADH-ubiquinone oxidoreductase inhibition but poor aqueous solubility .
  • Streptomycin : A glycoside with broad-spectrum antibacterial activity; however, its sugar moiety is linked to a cyclohexane ring rather than an alkaloid backbone .

Research Implications and Gaps

  • Pharmacological Potential: A1’s cytotoxicity warrants further investigation into its mechanisms, such as DNA intercalation or kinase inhibition .
  • Synthetic Accessibility : The glycosylation pattern in A1 presents challenges for total synthesis, necessitating advanced glycosylation strategies .
  • Comparative Studies : Direct comparative assays between A1 and A2 are lacking; future work should evaluate their bioactivity spectra and structure-activity relationships .

Q & A

How can I formulate a focused research question for studying Glucopiericidinol A1’s biological activity?

Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: Specific cell lines or biological models (e.g., cancer cells).
  • Intervention: this compound at varying concentrations.
  • Comparison: Controls (e.g., untreated cells or a known inhibitor).
  • Outcome: Quantifiable metrics (e.g., IC50 values, apoptosis rates).
  • Time: Duration of exposure (e.g., 24–72 hours).
    Ensure alignment with gaps in existing literature and ethical guidelines for experimental models .

Q. What experimental controls are essential for validating this compound’s effects in vitro?

Methodological Answer:

  • Positive controls : Use established compounds with known effects (e.g., doxorubicin for cytotoxicity assays).
  • Negative controls : Include solvent-only treatments (e.g., DMSO at the same dilution).
  • Technical replicates : Repeat assays ≥3 times to assess reproducibility.
  • Biological replicates : Test across multiple cell lines or models to confirm generalizability.
    Document all conditions using standardized lab notebooks and statistical tools (e.g., ANOVA for variance analysis) .

Q. How should I design a literature review strategy to contextualize this compound’s mechanisms?

Methodological Answer:

  • Use PubMed , SciFinder , and Google Scholar with keywords: “this compound,” “biosynthesis pathways,” “structural analogs,” and “target proteins.”
  • Filter results by relevance (last 5–10 years) and prioritize peer-reviewed journals.
  • Cross-reference citations in high-impact papers and use PICO/SPIDER frameworks to refine searches for mechanistic studies .

Q. What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

  • Obtain institutional animal care committee (IACUC) approval.
  • Justify sample size using power analysis to minimize animal use.
  • Monitor adverse effects (e.g., toxicity via body weight, organ histopathology).
  • Follow ARRIVE guidelines for reporting in vivo experiments .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Meta-analysis : Compare experimental conditions (e.g., cell type, assay protocols, compound purity).
  • Dose-response reanalysis : Use nonlinear regression to verify IC50 consistency.
  • Structural validation : Confirm compound identity via NMR, HPLC, and mass spectrometry to rule out batch variability.
  • Contextual factors : Assess differences in solvent systems or incubation times .

Q. What advanced techniques are suitable for elucidating this compound’s molecular targets?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with tagged this compound analogs.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.
  • Molecular docking : Predict binding affinities with potential targets (e.g., kinases) using AutoDock Vina.
    Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can I optimize the synthesis protocol for this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst concentration) using factorial design.
  • Analytical monitoring : Track reaction progress via TLC or LC-MS.
  • Purification : Use preparative HPLC with C18 columns and gradient elution.
  • Scale-up validation : Ensure reproducibility at 10x scale and characterize intermediates via XRD .

Q. What statistical approaches are robust for analyzing nonlinear dose-response data of this compound?

Methodological Answer:

  • Four-parameter logistic model : Fit data using GraphPad Prism or R’s drc package.
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
  • Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude aberrant data points.
    Report R² values and goodness-of-fit metrics .

Q. How should I address null or inconclusive results in this compound studies?

Methodological Answer:

  • Power analysis post hoc : Determine if sample size was sufficient.
  • Alternative hypotheses : Test related mechanisms (e.g., off-target effects, metabolic stability).
  • Transparent reporting : Disclose null results in repositories like Figshare to avoid publication bias.
    Re-evaluate experimental design for potential confounding variables (e.g., serum content in cell media) .

Methodological Resources

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Instrumentation : Use validated protocols for spectroscopy (NMR, IR) and chromatography (HPLC, GC-MS) .
  • Peer Review : Preprint submissions (e.g., bioRxiv) for early feedback; address reviewer critiques systematically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucopiericidinol A1
Reactant of Route 2
Glucopiericidinol A1

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